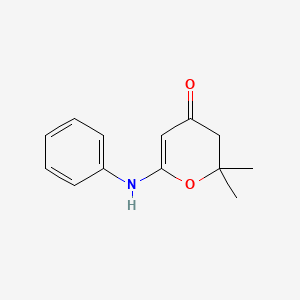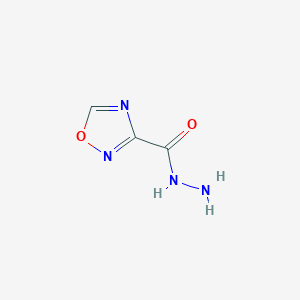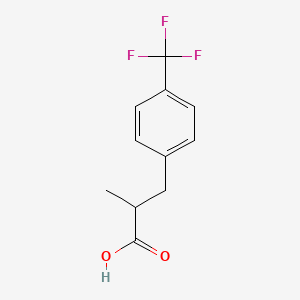
2-(4-(Trifluoromethyl)benzyl)propanoic acid
Descripción general
Descripción
“2-(4-(Trifluoromethyl)benzyl)propanoic acid” is a chemical compound with the CAS Number: 1192772-71-6 . It has a molecular weight of 232.2 and its IUPAC name is 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid . The compound is stored in a dry room at normal temperature and it is in solid form .
Molecular Structure Analysis
The InChI code for “2-(4-(Trifluoromethyl)benzyl)propanoic acid” is 1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(4-(Trifluoromethyl)benzyl)propanoic acid” is a solid at room temperature . It has a molecular weight of 232.2 .Aplicaciones Científicas De Investigación
Enantioseparation in Chromatography
Research on derivatives of 2-(substituted phenyl)propanoic acids, closely related to 2-(4-(trifluoromethyl)benzyl)propanoic acid, has shown their importance in chromatography. Specifically, the study by Tong et al. (2016) focuses on the enantioseparation of these acids using high-speed countercurrent chromatography, highlighting the impact of different substituents on the benzene ring in the enantiorecognition process. This study is a significant extension of previous work on 2-phenyl propanoic acid derivatives, underscoring their role in advancing chromatographic techniques (Tong et al., 2016).
Hydrogen Bonded Co-crystalline Adducts
Alshahateet et al. (2004) explored the formation of hydrogen-bonded co-crystalline adducts with substances like propanoic acid. While this study did not directly involve 2-(4-(trifluoromethyl)benzyl)propanoic acid, it provides insights into the behavior of similar compounds in the context of crystallography and molecular interactions, which could be relevant for further research on trifluoromethyl benzyl derivatives (Alshahateet et al., 2004).
Synthesis of Radiopharmaceuticals
In 2019, Luo et al. conducted a study on the automated synthesis of a radiopharmaceutical incorporating a trifluoromethyl benzyl group. The compound synthesized, 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid, is a demonstration of the application of trifluoromethyl benzyl derivatives in nuclear medicine for PET imaging. This research underlines the potential of such compounds in the development of new radiopharmaceuticals (Luo et al., 2019).
Polymer Synthesis and Material Science
Trejo-Machin et al. (2017) investigated the use of phloretic acid (3-(4-hydroxyphenyl)propanoic acid), which shares structural similarity with 2-(4-(trifluoromethyl)benzyl)propanoic acid, in the synthesis of polybenzoxazines. This study highlights the utility of such compounds in enhancing the reactivity of molecules towards benzoxazine ring formation, thereby contributing to the field of material science and polymer chemistry (Trejo-Machin et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s known that benzylic compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in its interaction with its targets.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Propiedades
IUPAC Name |
2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPLOHWBAJQCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693254 | |
| Record name | 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)benzyl)propanoic acid | |
CAS RN |
1192772-71-6 | |
| Record name | 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



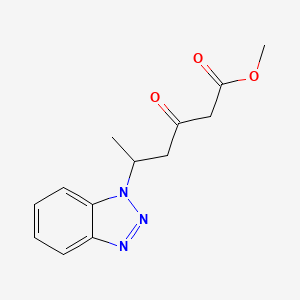
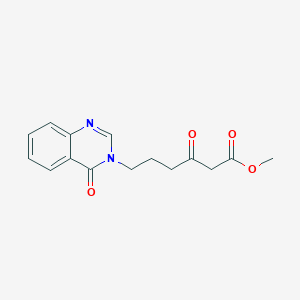
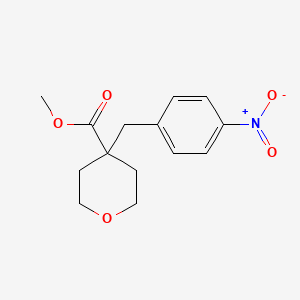
![5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide](/img/structure/B1394386.png)




![3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester](/img/structure/B1394392.png)
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)
![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)
